molecular formula C14H16ClNO2 B11849832 Methyl 2-amino-3-(naphthalen-2-yl)propanoate hydrochloride

Methyl 2-amino-3-(naphthalen-2-yl)propanoate hydrochloride

Cat. No.: B11849832
M. Wt: 265.73 g/mol
InChI Key: BYTYONAXVAIPOV-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(naphthalen-2-yl)propanoate hydrochloride is a chemical compound with the molecular formula C14H16ClNO2. It is a derivative of naphthalene and is known for its applications in various scientific research fields. The compound is often used in the synthesis of pharmaceuticals and other organic compounds due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(naphthalen-2-yl)propanoate hydrochloride typically involves the esterification of 2-amino-3-(naphthalen-2-yl)propanoic acid with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(naphthalen-2-yl)propanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while reduction can produce alcohol derivatives .

Scientific Research Applications

Methyl 2-amino-3-(naphthalen-2-yl)propanoate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(naphthalen-2-yl)propanoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-3-(naphthalen-2-yl)propanoate hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C14H16ClNO2

Molecular Weight

265.73 g/mol

IUPAC Name

methyl 2-amino-3-naphthalen-2-ylpropanoate;hydrochloride

InChI

InChI=1S/C14H15NO2.ClH/c1-17-14(16)13(15)9-10-6-7-11-4-2-3-5-12(11)8-10;/h2-8,13H,9,15H2,1H3;1H

InChI Key

BYTYONAXVAIPOV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC2=CC=CC=C2C=C1)N.Cl

Origin of Product

United States

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